Technical Whitepaper: Chemical, Physical, and Functional Profiling of (9-Benzyl-9H-carbazol-3-yl)methanol
Technical Whitepaper: Chemical, Physical, and Functional Profiling of (9-Benzyl-9H-carbazol-3-yl)methanol
Executive Summary
(9-Benzyl-9H-carbazol-3-yl)methanol (CAS: 481695-70-9) is a highly versatile, functionalized carbazole derivative that serves as a critical intermediate in both materials science (optoelectronics) and medicinal chemistry. The molecule features an electron-rich carbazole core, an N-benzyl protecting/modulating group, and a reactive hydroxymethyl moiety at the 3-position. This whitepaper provides an in-depth analysis of its physicochemical properties, photophysical behavior, and synthetic methodologies, designed specifically for researchers and drug development professionals.
Structural Causality & Physicochemical Profiling
The structural architecture of (9-Benzyl-9H-carbazol-3-yl)methanol dictates its macroscopic properties and application suitability.
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The Carbazole Core: Provides inherent hole-transporting capabilities and high fluorescence quantum yields due to its rigid, planar, and fully conjugated biphenyl system bridged by a nitrogen atom[1].
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The N-Benzyl Substitution: The bulky benzyl group at the 9-position serves a dual purpose. Chemically, it protects the secondary amine from unwanted side reactions. Physically, it induces steric hindrance that disrupts tight intermolecular π−π stacking. This disruption is crucial for preventing Aggregation-Caused Quenching (ACQ) in solid-state films, thereby enhancing solid-state luminescence[1]. Furthermore, it significantly increases the molecule's solubility in common organic solvents, enabling solution-processing techniques for device fabrication.
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The 3-Hydroxymethyl Group: Positioned para to the electron-donating nitrogen, this group breaks the symmetry of the carbazole and provides a highly reactive primary alcohol handle for downstream esterification, etherification, or polymerization[2].
Quantitative Data Summary
The following table consolidates the computed and experimental physicochemical properties of the compound[3][4].
| Property | Value | Causality / Significance |
| Chemical Name | (9-Benzyl-9H-carbazol-3-yl)methanol | IUPAC standard nomenclature. |
| CAS Number | 481695-70-9 | Unique registry identifier for procurement and tracking. |
| Molecular Formula | C₂₀H₁₇NO | Determines stoichiometric calculations. |
| Molecular Weight | 287.4 g/mol (287.13 Da) | Optimal size for small-molecule drug hybridization. |
| Topological Polar Surface Area (TPSA) | 25.2 Ų | Low TPSA indicates excellent membrane permeability (ideal for BBB penetration in CNS drug design). |
| Hydrogen Bond Donors | 1 (Hydroxyl -OH) | Provides a single, specific site for hydrogen bonding or conjugation. |
| Hydrogen Bond Acceptors | 1 (Hydroxyl -O-) | Limits non-specific binding in biological assays. |
| Solubility Profile | Soluble in THF, DCM, EtOAc | N-benzyl group prevents crystallization lattice hardening, ensuring high organic solubility. |
Electronic & Photophysical Characteristics
Carbazole derivatives are foundational to organic light-emitting diodes (OLEDs) and biosensors. The nitrogen atom donates its lone pair into the aromatic system, creating an electron-rich π -system with a relatively low ionization potential (typically 5.7–5.9 eV for solid-state carbazoles)[1]. This makes the compound an excellent Hole-Transporting Material (HTM).
When excited, the N-benzyl group limits non-radiative decay pathways caused by molecular aggregation. In the context of biosensing, functional polymers derived from this monomer exhibit measurable changes in fluorescence upon binding to target analytes (such as heavy metals or specific proteins), making them highly sensitive optical transducers[5].
Synthetic Methodology & Self-Validating Protocol
The synthesis of (9-Benzyl-9H-carbazol-3-yl)methanol is typically achieved via the chemoselective reduction of its precursor, 9-Benzyl-9H-carbazole-3-carbaldehyde (CAS: 54117-37-2)[2].
Rationale for Reagent Selection
Sodium borohydride (NaBH₄) is selected over Lithium Aluminum Hydride (LiAlH₄) because NaBH₄ is chemoselective for aldehydes and tolerates protic solvents (like methanol). This prevents the over-reduction of the aromatic ring or unintended cleavage of the N-benzyl bond, ensuring high yields and purity.
Step-by-Step Experimental Protocol
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Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 9-Benzyl-9H-carbazole-3-carbaldehyde in anhydrous Methanol (0.2 M concentration).
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Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: The reduction is exothermic; starting at 0 °C prevents solvent boil-off and suppresses the formation of side products.
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Reduction: Add 1.5 equivalents of NaBH₄ portion-wise over 15 minutes. Causality: Portion-wise addition controls the evolution of hydrogen gas, preventing reaction runaway.
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Propagation & Monitoring: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.
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Self-Validation Step: Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent. The starting material (aldehyde) will appear as a higher running spot (UV active), while the product (alcohol) will be more polar and run lower. Complete disappearance of the upper spot validates reaction completion.
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Quenching: Cool the flask back to 0 °C and slowly add saturated aqueous NH₄Cl solution. Causality: NH₄Cl safely neutralizes unreacted NaBH₄ and maintains a slightly acidic/neutral pH, preventing emulsion formation during extraction.
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Extraction & Purification: Extract the aqueous layer three times with Ethyl Acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure. Purify via silica gel flash chromatography to yield the pure (9-Benzyl-9H-carbazol-3-yl)methanol.
Downstream Applications
Medicinal Chemistry
The carbazole scaffold is a privileged structure in pharmacology, exhibiting potent anticancer, antimicrobial, and anti-inflammatory properties[2][6]. The 3-hydroxymethyl group of (9-Benzyl-9H-carbazol-3-yl)methanol acts as a synthetic anchor. Researchers frequently esterify this alcohol with various pharmacophores (e.g., NSAIDs or targeted kinase inhibitors) to create hybrid prodrugs with enhanced cellular uptake and synergistic biological activity.
Materials Science
In optoelectronics, this compound is utilized to synthesize complex oligomers and dendrimers[7][8]. By reacting the hydroxymethyl group with acryloyl chloride, researchers can generate polymerizable monomers. The resulting polycarbazoles are utilized in the hole-injection layers of OLEDs or as the active matrix in enzymatic biofuel cells, where the polymer facilitates electron transfer from enzymes (like glucose oxidase) to the electrode surface[8].
Reaction Pathway Visualization
The following diagram maps the synthetic origin of the compound and its divergent downstream applications in industry.
Figure 1: Synthetic workflow and downstream functionalization of (9-Benzyl-9H-carbazol-3-yl)methanol.
References
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Title: (9-Benzyl-9H-carbazol-3-YL)methanol | CID 57610538 - PubChem Source: National Institutes of Health (NIH) URL:[Link]
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Title: Functional Polymers Structures for (Bio)Sensing Application—A Review Source: ResearchGate URL:[Link]
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Title: Synthesis of Biologically Active Carbazoles Source: Scribd URL:[Link]
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Title: Conducting Polymers in the Design of Biosensors and Biofuel Cells Source: ResearchGate URL:[Link]
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Title: Aggregation Enhanced Emission and Thermally Activated Delayed Fluorescence of Derivatives of 9‐Phenyl‐9H‐Carbazole Source: ResearchGate URL:[Link]
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- 3. (9-Benzyl-9H-carbazol-3-YL)methanol | C20H17NO | CID 57610538 - PubChem [pubchem.ncbi.nlm.nih.gov]
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